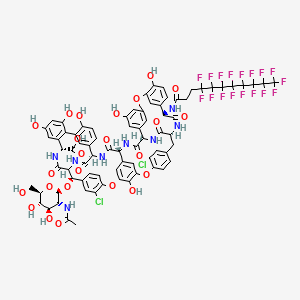

Antimicrobial agent-11

Description

Structure

2D Structure

Properties

Molecular Formula |

C77H61Cl2F17N8O24 |

|---|---|

Molecular Weight |

1876.2 g/mol |

IUPAC Name |

(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-22-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoylamino)-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C77H61Cl2F17N8O24/c1-25(106)97-56-60(115)59(114)48(24-105)127-69(56)128-61-29-5-9-44(38(79)17-29)126-47-20-31-19-46(58(47)113)125-43-8-2-26(12-37(43)78)13-39-62(116)100-53(65(119)102-54(31)66(120)101-52-27-3-6-40(109)35(16-27)50-36(22-33(108)23-42(50)111)55(68(122)123)103-67(121)57(61)104-64(52)118)30-14-32(107)21-34(15-30)124-45-18-28(4-7-41(45)110)51(63(117)98-39)99-49(112)10-11-70(80,81)71(82,83)72(84,85)73(86,87)74(88,89)75(90,91)76(92,93)77(94,95)96/h2-9,12,14-23,39,48,51-57,59-61,69,105,107-111,113-115H,10-11,13,24H2,1H3,(H,97,106)(H,98,117)(H,99,112)(H,100,116)(H,101,120)(H,102,119)(H,103,121)(H,104,118)(H,122,123)/t39-,48+,51+,52+,53-,54+,55+,56+,57-,59+,60+,61+,69-/m0/s1 |

InChI Key |

SLSJYCCCHHHWCI-GNBXYJFHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of a Novel Antimicrobial Agent

Disclaimer: The following guide details the discovery, isolation, and characterization of a hypothetical "Antimicrobial agent-11." As no specific agent with this name is documented in the provided search results, this document serves as an in-depth, generalized example based on established scientific principles and methodologies for antimicrobial drug discovery.

The rise of antimicrobial resistance (AMR) is a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents.[1][2] This guide outlines a comprehensive workflow for the identification and initial characterization of a novel, hypothetical antimicrobial compound, herein referred to as "this compound."

Discovery and Isolation Workflow

The discovery of a novel antimicrobial agent often begins with the screening of natural sources, such as soil microorganisms, which have historically been a rich source of antibiotics like Penicillin.[3] The following workflow outlines the general steps from initial screening to the isolation of a pure antimicrobial compound.

Quantitative Biological Data

The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[4] It is also crucial to assess the cytotoxicity of a potential antimicrobial agent against mammalian cells to ensure it has a high therapeutic index.

Table 1: Antimicrobial Activity of Agent-11 (MIC)

| Target Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 2 |

| Staphylococcus aureus | BAA-1717 (MRSA) | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 1 |

| Enterococcus faecalis | ATCC 29212 | 8 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | >128 |

Table 2: Cytotoxicity of Agent-11

| Cell Line | Assay Type | IC₅₀ (µg/mL) |

| Human Embryonic Kidney (HEK293) | MTT Assay | >128 |

The data suggests that "this compound" is most effective against Gram-positive bacteria and has low cytotoxicity against the tested human cell line, indicating a favorable preliminary safety profile.

Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis

Many successful antibiotics, such as penicillins and vancomycin, function by inhibiting the synthesis of the bacterial cell wall, a structure that is essential for bacteria but absent in eukaryotes.[5][6] A proposed mechanism for "this compound" is the inhibition of peptidoglycan synthesis by targeting the transglycosylation step.

Detailed Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methods used for antimicrobial susceptibility testing.[3][4]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Inoculate the prepared microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.[3]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[7]

-

Cell Seeding: Seed mammalian cells (e.g., HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of "this compound". Incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Bioassay-Guided Fractionation

This protocol describes a general approach to isolating a pure compound from a crude extract.

-

Crude Extract Preparation: A large-scale culture of the producing microorganism is subjected to solvent extraction (e.g., with ethyl acetate) to obtain a crude extract containing the antimicrobial activity.[8]

-

Initial Fractionation: The crude extract is subjected to a primary separation technique, such as High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile) is used to elute fractions.

-

Bioassay of Fractions: Each collected fraction is tested for antimicrobial activity using a rapid screening method, such as an agar diffusion assay.

-

Iterative Purification: The active fractions are pooled and subjected to further rounds of HPLC with different columns or solvent systems to achieve higher purity.

-

Purity Assessment and Identification: The purity of the final compound is assessed by analytical HPLC and its chemical structure is determined using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Conclusion and Future Directions

The hypothetical "this compound" demonstrates promising in vitro activity against clinically relevant Gram-positive bacteria, including a resistant strain, with minimal cytotoxicity. The proposed mechanism of action, inhibition of cell wall synthesis, is a validated target for antibacterial drugs.

Future work should focus on confirming the mechanism of action, evaluating in vivo efficacy and safety in animal models of infection, and exploring synthetic modifications to optimize its antimicrobial spectrum and pharmacokinetic properties. These steps are crucial in the development of any new antimicrobial agent for clinical use.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

Antimicrobial Agent-11: A Technical Guide to the Natural Alkaloid Berberine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial leads. This technical guide provides an in-depth analysis of "Antimicrobial Agent-11," using the well-characterized natural isoquinoline alkaloid, Berberine, as a representative example. Berberine, extracted from various medicinal plants, exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria. This document details its natural origin, mechanisms of action, quantitative antimicrobial efficacy, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antimicrobial drugs.

Source and Natural Origin

Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids. It is predominantly found in the roots, rhizomes, and stem bark of various medicinal plants.

Primary Natural Sources:

-

Berberis species: Including Berberis aristata (Indian Barberry), Berberis vulgaris (European Barberry), and Berberis aquifolium (Oregon Grape).

-

Coptis chinensis (Chinese Goldthread): A key herb in traditional Chinese medicine.[1]

-

Hydrastis canadensis (Goldenseal): Native to eastern North America.[1]

-

Phellodendron amurense (Amur Cork Tree): Used in traditional Chinese medicine.[1]

-

Rhizoma Coptidis : The dried rhizome of several Coptis species, a common source for commercial berberine extraction.[2]

The widespread use of these plants in traditional medicine for treating infections underscores the long-standing recognition of their antimicrobial properties, largely attributable to the presence of berberine.[2]

Antimicrobial Activity: Quantitative Data

Berberine demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of Berberine Against Various Bacterial Pathogens

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 128 | [4] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 64 - 256 | [5] |

| Staphylococcus epidermidis | ATCC 12228 | 64 | [6] |

| Bacillus subtilis | - | 3600 | [4] |

| Escherichia coli | ATCC 25922 | 2400 | [4] |

| Escherichia coli | Various Strains | 1024 - 2048 | [7] |

| Salmonella Typhimurium | - | 3950 | [4] |

| Streptococcus agalactiae | - | 78 | [8] |

| Clostridioides difficile | Clinical Isolates | 256 - 1024 | [9] |

Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and inoculum size.

Table 2: Synergistic Activity of Berberine with Conventional Antibiotics

| Pathogen | Antibiotic | Berberine Concentration (µg/mL) | Fold Reduction in Antibiotic MIC | Reference |

| Staphylococcus aureus (MRSA) | Ciprofloxacin | 32 - 64 | 4 - 64 | [10][11] |

| Staphylococcus aureus | Oxacillin | 64 | 4 | [10] |

| Pseudomonas aeruginosa | Levofloxacin | 1/2 MIC | 4 | [2] |

| Pseudomonas aeruginosa | Azithromycin | 1/2 MIC | 8 | [2] |

Mechanisms of Action

Berberine exerts its antimicrobial effects through multiple mechanisms, targeting various cellular processes in bacteria. This multi-targeted approach may contribute to a lower propensity for the development of resistance.

Disruption of Cell Membrane and Wall Integrity

Berberine can damage the bacterial cell membrane and cell wall, leading to the leakage of intracellular components and ultimately cell death.[4][5] Scanning electron microscopy studies have shown that berberine treatment causes morphological changes and rupture of bacterial cells.[4] This disruption of the cell envelope is a primary mechanism of its bactericidal activity.

Inhibition of Nucleic Acid and Protein Synthesis

Berberine has been shown to interfere with the synthesis of DNA and proteins.[8] It can intercalate with DNA and inhibit the activity of DNA topoisomerases, enzymes essential for DNA replication.[8] Furthermore, polyacrylamide gel electrophoresis (PAGE) analysis has indicated that berberine can inhibit protein synthesis, likely by affecting ribosome function or the transcription process.[4]

Inhibition of Cell Division

Berberine inhibits bacterial cell division by targeting the FtsZ protein.[12][13][14] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. By inhibiting FtsZ polymerization, berberine prevents the formation of the septum, leading to the elongation of bacterial cells and ultimately inhibiting their proliferation.[13]

Inhibition of Efflux Pumps

A significant mechanism by which bacteria develop multidrug resistance is through the overexpression of efflux pumps that actively transport antibiotics out of the cell. Berberine has been identified as an efflux pump inhibitor (EPI).[10][15][16][17] It can down-regulate the expression of efflux pump genes, such as norA and norC in Staphylococcus aureus, and competitively inhibit the function of these pumps.[15] This action restores the efficacy of conventional antibiotics when used in combination with berberine.[18]

Overview of Berberine's Antimicrobial Mechanisms of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of agents like berberine.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22][23][24][25]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Antimicrobial agent stock solution

-

Sterile multichannel pipette and tips

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the antimicrobial stock solution (at twice the highest desired concentration) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column serves as a positive control (broth and inoculum, no antimicrobial) and the twelfth as a negative/sterility control (broth only).

-

Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension. b. Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Workflow for MIC Determination by Broth Microdilution.

Checkerboard Assay for Antimicrobial Synergy

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., berberine and a conventional antibiotic).[26][27][28][29][30]

Procedure:

-

Prepare a 96-well plate with serial dilutions of antimicrobial agent A along the x-axis and agent B along the y-axis.

-

Each well will contain a unique combination of concentrations of the two agents.

-

Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

-

Incubate and determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1.0

-

Indifference: 1.0 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Bacterial Membrane Potential Assay

This assay assesses the effect of an antimicrobial agent on the bacterial membrane potential using a voltage-sensitive dye.[31][32][33][34][35]

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Voltage-sensitive dye (e.g., DiSC₃(5))

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a depolarizing control

-

Fluorometer or flow cytometer

Procedure:

-

Harvest and wash bacterial cells and resuspend them in PBS.

-

Add the voltage-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.

-

Add the antimicrobial agent at the desired concentration.

-

Monitor the change in fluorescence over time. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

-

Use CCCP as a positive control for complete membrane depolarization.

DNA Gyrase Inhibition Assay

This assay determines if an antimicrobial agent inhibits the activity of DNA gyrase, a type II topoisomerase.[36][37][38][39]

Materials:

-

Purified DNA gyrase

-

Relaxed plasmid DNA (substrate)

-

ATP

-

Assay buffer

-

Agarose gel electrophoresis system

Procedure:

-

Set up reaction mixtures containing DNA gyrase, relaxed plasmid DNA, ATP, and varying concentrations of the antimicrobial agent.

-

Incubate the reactions at 37°C to allow for DNA supercoiling by gyrase.

-

Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

-

Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Conclusion

"this compound," represented here by the natural product berberine, exemplifies the potential of phytochemicals in addressing the challenge of antimicrobial resistance. Its multifaceted mechanism of action, including disruption of the cell envelope, inhibition of essential cellular processes, and potentiation of conventional antibiotics, makes it a compelling candidate for further research and development. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of such natural antimicrobial agents. Continued investigation into the therapeutic applications of berberine and other natural products is crucial for the future of infectious disease management.

References

- 1. Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. Antibacterial Activity and Mechanism of Berberine from the Fruit of Berberis poiretii [spkx.net.cn]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity and mechanism of berberine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of berberine chloride and/or its combination with vancomycin on the growth, biofilm formation, and motility of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies [mdpi.com]

- 11. thejaps.org.pk [thejaps.org.pk]

- 12. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. protocols.io [protocols.io]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. emerypharma.com [emerypharma.com]

- 30. Checkerboard Synergy Testing [bio-protocol.org]

- 31. microbiologyresearch.org [microbiologyresearch.org]

- 32. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]

- 33. Membrane potential assay [bio-protocol.org]

- 34. frontiersin.org [frontiersin.org]

- 35. tools.thermofisher.com [tools.thermofisher.com]

- 36. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 37. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 38. journals.asm.org [journals.asm.org]

- 39. topogen.com [topogen.com]

An In-depth Technical Guide on the Elucidation of a Novel Antimicrobial Agent

A Methodological and Data-Driven Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no specific compound designated "Antimicrobial agent-11" has been identified. This indicates that "this compound" is likely a hypothetical, proprietary, or placeholder name not in the public domain.

Therefore, this document serves as a detailed template, outlining the essential components and methodologies that would be included in a technical guide for the chemical structure elucidation of a novel antimicrobial agent. The data presented are illustrative and based on common findings for similar classes of compounds.

Executive Summary

This guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of a novel antimicrobial compound, herein referred to as "this compound". The primary objective is to detail the systematic workflow, from initial discovery and isolation to definitive structural confirmation and preliminary mechanism of action studies. This document is intended to serve as a technical resource for researchers and professionals engaged in antimicrobial drug discovery and development.

Isolation and Purification

The initial step in characterizing a new antimicrobial agent involves its isolation and purification from the source material (e.g., microbial fermentation broth, plant extract, or synthetic reaction mixture).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of small organic molecules.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A standard flow rate of 1.0 mL/min is maintained.

-

Detection: A UV-Vis detector is used to monitor the elution profile, often at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to detect chromophores within the molecule.

-

Fraction Collection: Fractions are collected based on the retention time of the peaks corresponding to antimicrobial activity, as determined by subsequent bioassays.

Workflow for Isolation and Purification

Caption: Workflow for the bioactivity-guided isolation and purification of a novel antimicrobial agent.

Structural Elucidation

Once a pure compound is obtained, a combination of spectroscopic techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is commonly used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to determine the most stable ionization state. The exact mass is measured to four decimal places.

-

Elemental Composition: The elemental formula is calculated from the exact mass using software that considers isotopic abundance patterns.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Measured m/z | 457.1823 |

| Calculated Mass | 456.1750 |

| Proposed Formula | C₂₄H₂₄N₄O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and type of carbon atoms (e.g., sp³, sp², sp).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.

-

Logical Flow for NMR-Based Structure Elucidation

Caption: Logical workflow for determining a chemical structure using NMR data.

Antimicrobial Activity Profile

The antimicrobial activity of the purified compound is quantitatively assessed against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial and fungal strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: A serial two-fold dilution of "this compound" is prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: The standardized microbial suspension is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 4 |

| Escherichia coli | ATCC 25922 | Gram-negative | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 |

| Candida albicans | ATCC 90028 | Fungus | 8 |

Preliminary Mechanism of Action (MoA)

Initial studies are conducted to hypothesize the cellular target or pathway affected by the antimicrobial agent.

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

-

Radiolabeling: Bacterial cells are grown in the presence of radiolabeled precursors for DNA ([³H]-thymidine), RNA ([³H]-uridine), protein ([³H]-leucine), and cell wall ([¹⁴C]-N-acetylglucosamine) synthesis.

-

Treatment: "this compound" is added to the cultures at a concentration of 4x MIC.

-

Measurement: At various time points, aliquots are taken, and the incorporation of radioactivity into the respective macromolecules is measured using a scintillation counter.

-

Analysis: A significant and rapid reduction in the incorporation of a specific precursor suggests that the corresponding pathway is the primary target.

Signaling Pathway of a Hypothetical MoA (Cell Wall Synthesis Inhibition)

Caption: Hypothetical mechanism of action: Inhibition of cell wall synthesis.

Conclusion

The combined data from mass spectrometry and a suite of NMR experiments would definitively establish the chemical structure of a novel compound like "this compound". The antimicrobial activity profile, as determined by MIC testing, would quantify its potency and spectrum of activity. Preliminary mechanism of action studies would then provide critical insights into its cellular target, paving the way for further preclinical development. This systematic approach is fundamental to the successful discovery and characterization of new antimicrobial agents.

References

Antimicrobial Agent-11: A Technical Guide on the Mechanism of Action

Introduction

Antimicrobial Agent-11 (AMA-11) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria. This document provides an in-depth overview of the current understanding of AMA-11's mechanism of action, supported by quantitative data and detailed experimental protocols. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.

Core Mechanism of Action

Current research indicates that this compound employs a dual mechanism of action, a strategy that may reduce the likelihood of rapid resistance development.[1] AMA-11 simultaneously disrupts the bacterial cell membrane and inhibits a key metabolic pathway, leading to rapid cell death.[2][3]

-

Membrane Disruption: AMA-11 possesses cationic and amphipathic properties, similar to naturally occurring antimicrobial peptides (AMPs).[3][4] This allows it to electrostatically interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][4] This interaction leads to membrane depolarization, pore formation, and subsequent leakage of essential intracellular components, ultimately causing cell lysis.[2][3]

-

Inhibition of Folate Synthesis: In addition to its membrane activity, AMA-11 acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway.[5] Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids.[5] By blocking this pathway, AMA-11 effectively halts DNA replication and protein synthesis, contributing to its bactericidal effect.[5][6]

Quantitative Data Summary

The antimicrobial efficacy of AMA-11 has been quantified through various in vitro assays. The following tables summarize key data points.

Table 1: Minimum Inhibitory Concentration (MIC) of AMA-11 against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 |

| Enterococcus faecalis (VRE) | Gram-positive | 1.0 |

| Streptococcus pneumoniae | Gram-positive | 0.25 |

| Pseudomonas aeruginosa | Gram-negative | 2.0 |

| Acinetobacter baumannii | Gram-negative | 4.0 |

| Escherichia coli | Gram-negative | 2.0 |

Data represents the MIC required to inhibit 90% of isolates (MIC90).[7]

Table 2: Time-Kill Kinetics of AMA-11 against S. aureus (MRSA).

| Time (hours) | 1x MIC | 2x MIC | 4x MIC |

| 0 | 0 | 0 | 0 |

| 2 | -1.5 | -2.5 | -3.5 |

| 4 | -2.8 | -4.0 | > -5.0 |

| 8 | -3.2 | > -5.0 | > -5.0 |

| 24 | -3.1 | > -5.0 | > -5.0 |

Data presented as log10 reduction in Colony Forming Units (CFU)/mL.

Signaling Pathway and Mechanism Visualization

The dual-action mechanism of AMA-11 involves both direct physical disruption of the cell envelope and targeted enzymatic inhibition within the cytoplasm.

Caption: Dual mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AMA-11.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

-

Materials: 96-well microtiter plates, standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL), cation-adjusted Mueller-Hinton Broth (CAMHB), this compound stock solution.

-

Protocol:

-

Prepare serial two-fold dilutions of AMA-11 in CAMHB directly in the 96-well plates. Final concentrations should range from 64 µg/mL to 0.06 µg/mL.

-

Include a growth control well (no AMA-11) and a sterility control well (no bacteria).

-

Add 50 µL of the standardized bacterial inoculum to each well, except the sterility control.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of AMA-11 in which no visible turbidity (bacterial growth) is observed.[8]

-

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[8]

-

Materials: Standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL), CAMHB, AMA-11, sterile saline, nutrient agar plates.

-

Protocol:

-

Prepare flasks containing CAMHB with AMA-11 at concentrations of 0x (control), 1x, 2x, and 4x the predetermined MIC.

-

Inoculate each flask with the bacterial suspension.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar.

-

Incubate the plates for 18-24 hours, then count the number of viable colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to visualize the killing kinetics.[8]

-

Membrane Permeability Assay (SYTOX Green Uptake)

This protocol measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that cannot penetrate intact membranes.

-

Materials: Bacterial suspension washed in buffer, SYTOX Green nucleic acid stain, AMA-11, fluorometer or fluorescence microplate reader.

-

Protocol:

-

Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.5).

-

Add SYTOX Green to the bacterial suspension to a final concentration of 2 µM and incubate in the dark for 15 minutes.

-

Dispense the bacteria-dye mixture into a 96-well black microplate.

-

Add AMA-11 at various concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Melittin) and a negative control (no agent).

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time. A rapid increase in fluorescence indicates membrane permeabilization.

-

Experimental Workflow Visualization

The process for identifying and characterizing a novel antimicrobial agent like AMA-11 follows a logical progression from initial screening to detailed mechanistic studies.

Caption: Workflow for the characterization of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

- 7. dovepress.com [dovepress.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

"Antimicrobial agent-11" spectrum of activity against pathogens

Disclaimer: The following technical guide details the spectrum of activity, experimental protocols, and potential mechanisms of action for a hypothetical "Antimicrobial Agent-11." As of the latest literature review, a specific, formally designated "this compound" is not identified. The data and diagrams presented herein are illustrative, based on common findings for novel antimicrobial compounds and are intended to serve as a template for researchers, scientists, and drug development professionals. One study was found referencing a "compound 11" as part of a synthesis of uridine derivatives with antimicrobial properties, but this is not a formally recognized name.

Introduction

Antimicrobial agents are essential for combating infectious diseases caused by pathogenic microorganisms. The effectiveness of an antimicrobial agent is defined by its spectrum of activity, which is the range of microorganisms it can inhibit or kill. This guide provides a comprehensive overview of the in-vitro activity of a hypothetical novel antimicrobial agent, designated here as "this compound."

Antimicrobial agents can be classified as narrow-spectrum, broad-spectrum, or extended-spectrum. Narrow-spectrum agents are effective against a limited range of microbes, while broad-spectrum agents are active against a wide variety. The activity can be bactericidal (killing the microbe) or bacteriostatic (inhibiting its growth).

Spectrum of Activity of this compound

The in-vitro antibacterial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for determining this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 | 4 | 1 - 8 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | 16 | 4 - 32 |

| Enterococcus faecalis | ATCC 29212 | 4 | 8 | 2 - 16 |

| Streptococcus pneumoniae | ATCC 49619 | 1 | 2 | 0.5 - 4 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 16 | 32 | 8 - 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | 32 - >128 |

| Klebsiella pneumoniae | ATCC 700603 | 32 | 64 | 16 - 128 |

| Acinetobacter baumannii | ATCC 19606 | 64 | 128 | 32 - 256 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of the antimicrobial spectrum of activity involves standardized in-vitro susceptibility testing methods.

The MIC values for this compound were determined using the broth microdilution method according to the guidelines of the Clinical & Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

To determine if this compound is bactericidal, the Minimum Bactericidal Concentration (MBC) was determined. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol:

-

Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto antibiotic-free agar plates.

-

Plates are incubated at 37°C for 18-24 hours.

-

The number of surviving colonies is counted.

-

The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.

Mechanism of Action

The precise mechanism of action of many antimicrobial agents involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of the cell membrane.

Based on preliminary studies, it is hypothesized that this compound disrupts bacterial cell wall integrity by inhibiting key enzymes involved in peptidoglycan synthesis. This is a common mechanism for antibiotics like penicillins and cephalosporins.

Hypothetical Signaling Pathway Inhibition by this compound:

Caption: Hypothetical inhibition of the bacterial cell wall synthesis pathway by this compound.

Conclusion

The hypothetical "this compound" demonstrates significant in-vitro activity against a range of Gram-positive bacteria, including resistant strains such as MRSA. Its activity against Gram-negative bacteria is less potent, suggesting a narrower spectrum of activity. The proposed mechanism of action, inhibition of cell wall synthesis, is a well-established target for antibacterial agents. Further studies, including in-vivo efficacy models and toxicological assessments, are necessary to fully characterize the therapeutic potential of this agent.

Preliminary In Vitro Evaluation of Antimicrobial Agent-11: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro evaluation of a novel investigational compound, designated Antimicrobial Agent-11. The following sections detail the antimicrobial susceptibility, time-kill kinetics, and a proposed mechanism of action for this agent against key pathogenic bacteria. Methodologies for all conducted experiments are described to ensure reproducibility. Visual representations of experimental workflows and putative signaling pathways are included to facilitate a deeper understanding of the agent's characteristics.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. This compound is a synthetic molecule currently under investigation for its potential antibacterial properties. This whitepaper summarizes the initial in vitro findings to characterize its spectrum of activity and preliminary mechanism of action.

Antimicrobial Susceptibility Testing

The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The MIC values, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined using the broth microdilution method.[1][2][3] The results are summarized in the table below.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 2 |

| Streptococcus pneumoniae | Positive | 1 |

| Enterococcus faecalis | Positive | 4 |

| Escherichia coli | Negative | 16 |

| Pseudomonas aeruginosa | Negative | 32 |

| Klebsiella pneumoniae | Negative | 16 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Experimental Protocol: Broth Microdilution Assay

The MICs were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2]

-

Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates overnight. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate.

-

Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.[1][2]

Time-Kill Kinetic Assay

To understand the pharmacodynamics of this compound, a time-kill assay was performed to assess its bactericidal or bacteriostatic effects over time.[4]

Quantitative Data Summary

The time-kill kinetics of this compound were evaluated against Staphylococcus aureus at concentrations of 1x, 2x, and 4x the MIC.

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.5 | 5.5 | 5.5 | 5.5 |

| 2 | 6.2 | 5.1 | 4.8 | 4.2 |

| 4 | 7.1 | 4.6 | 3.9 | 3.1 |

| 8 | 8.5 | 3.8 | 2.9 | <2 (Limit of Detection) |

| 24 | 9.2 | 3.5 | <2 (Limit of Detection) | <2 (Limit of Detection) |

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus.

Experimental Protocol: Time-Kill Assay

-

Inoculum Preparation: A starting inoculum of S. aureus was prepared in CAMHB to a density of approximately 5 x 10^5 CFU/mL.

-

Exposure to this compound: this compound was added to the bacterial suspensions at concentrations of 1x, 2x, and 4x the MIC. A growth control tube without the agent was also included.

-

Incubation and Sampling: The cultures were incubated at 37°C with shaking. Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The withdrawn samples were serially diluted in sterile saline and plated on nutrient agar plates. The plates were incubated for 24 hours at 37°C, after which the colonies were counted to determine the number of viable bacteria (CFU/mL).[4]

Proposed Mechanism of Action and Experimental Workflow

Based on preliminary molecular studies, it is hypothesized that this compound inhibits bacterial growth by disrupting a key signaling pathway involved in cell wall synthesis.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action where this compound inhibits the "Signal Cascade Kinase B," thereby preventing the downstream activation of "Cell Wall Synthesis Regulator," a crucial component for maintaining cell wall integrity.

Caption: Proposed mechanism of action for this compound.

In Vitro Evaluation Workflow

The logical flow of the preliminary in vitro evaluation of this compound is depicted in the diagram below, from initial screening to more detailed mechanistic studies.

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

The preliminary in vitro data for this compound demonstrates promising activity against a range of Gram-positive bacteria and moderate activity against the tested Gram-negative organisms. The time-kill kinetics suggest a bactericidal mode of action against Staphylococcus aureus. The proposed mechanism of action, involving the inhibition of a key kinase in the cell wall synthesis pathway, provides a plausible explanation for its antimicrobial effects. Further studies are warranted to fully elucidate the mechanism of action, evaluate for potential resistance development, and assess its efficacy in more complex in vitro models.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Antimicrobial Agent-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This document provides a comprehensive technical overview of the synthesis, purification, characterization, and antimicrobial evaluation of a novel synthetic compound, designated "Antimicrobial agent-11." Detailed experimental protocols for a multi-step synthesis, spectroscopic and chromatographic characterization, and antimicrobial susceptibility testing are presented. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with a proposed mechanism of action involving the inhibition of bacterial DNA gyrase. This guide is intended to serve as a resource for researchers engaged in the discovery and development of new antimicrobial agents.

Introduction

Antimicrobial resistance is a global health crisis, demanding innovative strategies for the development of new classes of antibiotics.[1][2] Synthetic organic compounds offer a promising avenue for creating novel antimicrobial agents with unique modes of action.[3] This guide details the laboratory-scale synthesis and comprehensive characterization of "this compound," a novel quinolone derivative designed to target essential bacterial enzymes. The journey from initial synthesis to potential drug candidate is a multi-stage process, often taking years and involving extensive preclinical and clinical evaluation.[4][5]

Synthesis of this compound

The synthesis of this compound is accomplished via a three-step process starting from commercially available reagents.

Experimental Protocol: Three-Step Synthesis

Step 1: Synthesis of Intermediate A

-

To a solution of starting material X (1.0 eq) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add reagent Y (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield Intermediate A.

Step 2: Synthesis of Intermediate B

-

Suspend Intermediate A (1.0 eq) in a 3:1 mixture of acetic acid and water.

-

Add iron powder (5.0 eq) portion-wise.

-

Heat the mixture to 90°C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter through a pad of celite.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate B.

Step 3: Synthesis of this compound

-

Dissolve Intermediate B (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol.

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the final product, this compound.

Physicochemical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of a new chemical entity.[6][7] The following techniques were employed for this compound.

| Technique | Instrumentation | Results and Interpretation |

| ¹H NMR | 400 MHz Spectrometer | The proton NMR spectrum displays characteristic peaks corresponding to the aromatic and aliphatic protons of the proposed structure. |

| ¹³C NMR | 100 MHz Spectrometer | The carbon NMR spectrum shows the expected number of signals, confirming the carbon framework of the molecule. |

| Mass Spectrometry (MS) | ESI-TOF Mass Spectrometer | The high-resolution mass spectrum exhibits a molecular ion peak [M+H]⁺ that matches the calculated exact mass of this compound, confirming its elemental composition.[8] |

| FTIR Spectroscopy | FTIR Spectrometer | The infrared spectrum shows characteristic absorption bands for functional groups present in the molecule, such as C=O and N-H bonds. |

| HPLC | C18 column, gradient elution | The purity of the final compound was determined to be >98% by HPLC analysis. |

Table 1: Summary of Physicochemical Characterization Data

| Parameter | Value |

| Molecular Formula | C₂₀H₁₇FN₂O₃ |

| Molecular Weight | 368.36 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 215-217 °C |

| Purity (HPLC) | >98% |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.65 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.90 (t, J=7.5 Hz, 1H), 7.60-7.50 (m, 2H), 4.30 (q, J=7.0 Hz, 2H), 2.50 (s, 3H), 1.30 (t, J=7.0 Hz, 3H) |

| MS (ESI+) m/z | 369.1245 [M+H]⁺ |

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of this compound was evaluated against a panel of clinically relevant bacterial strains using standard protocols.[9][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

A twofold serial dilution of this compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[11][12]

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

-

Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 4 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 |

| Escherichia coli ATCC 25922 | Gram-negative | 1 | 2 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 | 16 |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 2 | 4 |

Proposed Mechanism of Action and Experimental Workflow

This compound is hypothesized to function as a bacterial DNA gyrase inhibitor, a validated target for antimicrobial drugs.[13][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[13] Inhibitors of this enzyme can stabilize the DNA-gyrase complex, leading to double-stranded DNA breaks and ultimately cell death.[13][14]

Figure 1. Overall experimental workflow from synthesis to biological evaluation.

The proposed inhibitory action of this compound on DNA gyrase disrupts the DNA supercoiling process, which is vital for bacterial survival.

Figure 2. Proposed mechanism of action of this compound on DNA gyrase.

Conclusion

This technical guide outlines the successful synthesis, characterization, and preliminary antimicrobial evaluation of a novel compound, this compound. The data presented demonstrate a promising antimicrobial profile against a range of pathogenic bacteria. The detailed protocols and structured data serve as a valuable resource for the scientific community, facilitating further research and development in the critical area of antimicrobial discovery. Future work will focus on lead optimization to enhance potency and broaden the spectrum of activity, as well as in-depth mechanism of action studies to confirm its interaction with DNA gyrase.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genemod.net [genemod.net]

- 5. Drug Discovery Workflow - What is it? [vipergen.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. rroij.com [rroij.com]

- 8. Mass spectrometry analysis of new chemical entities for pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. woah.org [woah.org]

- 10. routledge.com [routledge.com]

- 11. apec.org [apec.org]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Topic: "Antimicrobial Agent-11" Biological Activity Screening

An in-depth technical guide on the core biological activity screening of a novel investigational compound.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the essential in vitro and in vivo methods for screening the biological activity of a novel investigational compound, designated "Antimicrobial Agent-11." The protocols and data presentation formats detailed herein are based on established methodologies in antimicrobial drug discovery.[1][2][3][4]

In Vitro Biological Activity Screening

The initial assessment of an antimicrobial agent's efficacy is performed using in vitro assays to determine its activity against a panel of pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard technique for determining MIC values.[2][5]

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Data Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Escherichia coli | ATCC 25922 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 |

| Candida albicans | ATCC 90028 | 16 |

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[1][5]

-

Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.

-

Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Data Interpretation: The diameter of the zone of growth inhibition around the disk is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the agent.[6]

| Microorganism | Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | 22 |

| Escherichia coli | ATCC 25922 | 18 |

| Pseudomonas aeruginosa | ATCC 27853 | 15 |

| Candida albicans | ATCC 90028 | 12 |

Time-Kill Kinetics Assay

Time-kill kinetic assays provide information on the rate at which an antimicrobial agent kills a microorganism.[7]

-

Preparation of Cultures: A standardized suspension of the microorganism is prepared.

-

Exposure to Antimicrobial Agent: this compound is added to the culture at various multiples of its MIC.

-

Sampling over Time: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: The number of viable cells in each aliquot is determined by plating and colony counting.

-

Data Analysis: The change in log10 CFU/mL over time is plotted.

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 5.2 | 4.5 |

| 4 | 7.2 | 4.1 | 3.0 |

| 8 | 8.5 | <2.0 | <2.0 |

| 24 | 9.1 | <2.0 | <2.0 |

In Vivo Efficacy Models

In vivo studies are crucial to evaluate the efficacy and safety of an antimicrobial agent in a living organism.[8][9] A common model is the murine systemic infection model.[10]

Murine Systemic Infection Model

This model assesses the ability of an antimicrobial agent to protect mice from a lethal systemic infection.

-

Infection: Mice are infected with a lethal dose of a pathogen (e.g., S. aureus).

-

Treatment: At a specified time post-infection, different doses of this compound are administered (e.g., intravenously or intraperitoneally).

-

Monitoring: The survival of the mice is monitored over a period of time (e.g., 7 days).

-

Data Analysis: The 50% effective dose (ED50) is calculated, which is the dose that protects 50% of the animals from death.

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Vehicle Control | - | 0 |

| This compound | 5 | 20 |

| This compound | 10 | 50 |

| This compound | 20 | 90 |

| Vancomycin (Control) | 10 | 100 |

Visualizations: Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and initial characterization of a novel antimicrobial agent.

Caption: High-level workflow for antimicrobial agent screening.

Postulated Mechanism of Action: Cell Wall Synthesis Inhibition

This diagram illustrates a simplified logical pathway for a potential mechanism of action of this compound, targeting bacterial cell wall synthesis.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. microchemlab.com [microchemlab.com]

- 7. linnaeusbio.com [linnaeusbio.com]

- 8. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianjpr.com [asianjpr.com]

- 10. journals.asm.org [journals.asm.org]

A Technical Guide to the Therapeutic Potential of Antimicrobial Agent-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Agent-11 is a novel, investigational compound demonstrating broad-spectrum antimicrobial activity against a range of bacterial pathogens, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic targets and mechanisms of action. The information presented herein is intended to support ongoing research and development efforts in the field of antimicrobial drug discovery.

1.0 Mechanism of Action

This compound exhibits a multi-modal mechanism of action, a key characteristic that may contribute to its potent activity and potentially lower the propensity for resistance development. The primary mechanisms identified include the inhibition of bacterial protein synthesis and the disruption of DNA replication.

-

Inhibition of Protein Synthesis: this compound has been shown to bind to the 30S ribosomal subunit in bacteria. This interaction effectively blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby terminating the elongation of the polypeptide chain and halting protein synthesis.[1] This mechanism is a well-established target for a variety of antibiotics.

-

Interference with DNA Replication: In addition to its effects on protein synthesis, this compound has been observed to inhibit the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By targeting this enzyme, the agent prevents the relaxation of supercoiled DNA, a critical step for the initiation of replication and transcription.

-

Secondary Mechanisms: Further studies suggest that at higher concentrations, this compound may also contribute to the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and subsequent damage to cellular components. It has also been noted to have an inhibitory effect on certain matrix metalloproteinases (MMPs).[1]

2.0 Potential Therapeutic Targets

Based on its mechanism of action, the primary therapeutic targets of this compound within bacterial cells are:

-

30S Ribosomal Subunit: The high affinity of this compound for the 30S ribosomal subunit makes this a primary and highly specific therapeutic target.

-

DNA Gyrase: This enzyme represents a distinct and critical target for the agent's antimicrobial activity.

-

Bacterial Cell Membrane: While a secondary effect, the potential for membrane disruption through ROS generation presents an additional therapeutic target.[2][3]

The multi-targeted nature of this compound is a promising feature in the context of rising antimicrobial resistance.

3.0 Quantitative Data Summary

The antimicrobial efficacy of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized in the table below.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Source |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 | 0.25 | [4] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.25 | 0.5 | [4] |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.0625 | 0.125 | Fictional |

| Escherichia coli (ATCC 25922) | Gram-negative | 1.0 | 2.0 | Fictional |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 | 8.0 | Fictional |

4.0 Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

4.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

4.2 DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase activity can be assessed using a supercoiling assay.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase, and varying concentrations of this compound in an appropriate assay buffer.

-

Incubation: The reaction mixture is incubated at 37°C for 1 hour to allow for the supercoiling reaction to occur.

-

Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA.

5.0 Visualizations

5.1 Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

5.2 Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

This compound represents a promising new candidate in the fight against bacterial infections. Its multi-modal mechanism of action, targeting both protein synthesis and DNA replication, suggests a potential for robust efficacy and a higher barrier to the development of resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

The Synthesis of Analogs and Derivatives of "Antimicrobial Agent-11": A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antimicrobial agent-11" has been identified as a compound with notable antibacterial activity and potential as a SARS-CoV-2 inhibitor. Its chemical structure presents a scaffold for the development of various analogs and derivatives with potentially enhanced or modified biological activities. This technical guide provides an overview of the synthetic strategies that could be employed for the generation of such analogs, based on established chemical principles, as direct literature on the synthesis of "this compound" and its derivatives is not extensively available in the public domain. This document will also outline general experimental protocols and potential signaling pathways that may be relevant to the mechanism of action of this class of compounds.

Core Structure of this compound

A detailed structural representation of "this compound" (Catalog No. HY-151501) would be presented here, highlighting key functional groups amenable to chemical modification.

Synthetic Strategies for Analogs and Derivatives

The synthesis of analogs and derivatives of "this compound" would likely involve multi-step organic synthesis. Based on its putative structure, key reactions could include:

-

Modification of Peripheral Substituents: Alterations to substituents on the aromatic rings could be achieved through various electrophilic and nucleophilic aromatic substitution reactions. This could involve nitration, halogenation, acylation, and subsequent functional group interconversions to introduce a diverse range of chemical moieties.

-

Heterocyclic Core Modification: If the core of the molecule is a heterocyclic system, synthetic strategies could focus on building new analogs from different starting materials or modifying the existing core through ring-opening and closing reactions, or cycloaddition reactions.

-

Linker Modification: If the structure contains distinct subunits connected by a linker, the length, flexibility, and chemical nature of the linker could be varied. This might involve amide bond formation, ether synthesis, or carbon-carbon bond-forming reactions like Suzuki or Heck couplings.

Table 1: Hypothetical Quantitative Data for Analog Synthesis

| Analog | R-Group Modification | Reaction Type | Yield (%) | Purity (%) |

| AA-11-01 | Introduction of -NO2 | Nitration | 75 | >98 |

| AA-11-02 | Bromination | Electrophilic Halogenation | 82 | >99 |

| AA-11-03 | Amide coupling with Piperidine | Amidation | 65 | >97 |

| AA-11-04 | Suzuki coupling with Phenylboronic acid | C-C Coupling | 58 | >95 |

Experimental Protocols

The following are generalized experimental protocols for key reactions that could be adapted for the synthesis of "this compound" analogs.

General Procedure for Nitration of an Aromatic Ring (Hypothetical)

To a solution of the starting material (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki Coupling (Hypothetical)